molecular formula C28H18N2O6 B14731695 Benzamide, N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- CAS No. 6370-58-7

Benzamide, N,N'-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis-

Cat. No.: B14731695
CAS No.: 6370-58-7
M. Wt: 478.5 g/mol
InChI Key: ZEHGHSSPZHUYPZ-UHFFFAOYSA-N
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Description

Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- is a complex organic compound with a unique structure that includes anthracene and benzamide moieties. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- typically involves the reaction of anthracene derivatives with benzamide under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at the benzamide or anthracene moieties, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular processes. Its effects are often mediated through the generation of reactive oxygen species or the inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N,N’-(9,10-dihydro-4-hydroxy-9,10-dioxo-1,5-anthracenediyl)bis-
  • Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide)

Uniqueness

Benzamide, N,N’-(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)bis- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

6370-58-7

Molecular Formula

C28H18N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

N-(5-benzamido-4,8-dihydroxy-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C28H18N2O6/c31-19-13-11-17(29-27(35)15-7-3-1-4-8-15)21-23(19)26(34)22-18(12-14-20(32)24(22)25(21)33)30-28(36)16-9-5-2-6-10-16/h1-14,31-32H,(H,29,35)(H,30,36)

InChI Key

ZEHGHSSPZHUYPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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